1-(2-Fluorocyclobutyl)methanamine hydrochloride NMR spectrum and chemical shifts
1-(2-Fluorocyclobutyl)methanamine hydrochloride NMR spectrum and chemical shifts
An In-depth Technical Guide to the Predicted NMR Spectrum and Chemical Shifts of 1-(2-Fluorocyclobutyl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Structural Challenge and the NMR Solution
The incorporation of fluorine into drug candidates is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1] The cyclobutane ring, a "bioisostere" for larger or more flexible groups, offers a rigid scaffold that can favorably orient substituents for target engagement. 1-(2-Fluorocyclobutyl)methanamine hydrochloride combines these features, making it a valuable building block. However, its structural complexity, arising from the puckered, non-planar cyclobutane ring and the presence of multiple stereocenters, presents a significant characterization challenge.
NMR spectroscopy provides the necessary resolution to define this complex three-dimensional structure. Key challenges in interpreting the NMR spectrum of this molecule include:
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Diastereoisomerism: The molecule can exist as cis and trans diastereomers, which will have distinct NMR spectra.
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Complex Spin Systems: The protons on the cyclobutane ring form a complex, coupled spin system.
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Fluorine Coupling: The ¹⁹F nucleus (spin I = ½, 100% natural abundance) couples to both ¹H and ¹³C nuclei, providing crucial structural information but also increasing spectral complexity.[2]
-
Labile Protons: The ammonium (NH₃⁺) protons are acidic and their chemical shift and multiplicity are highly dependent on the solvent, concentration, and temperature.
This guide will systematically deconstruct these challenges to build a predicted spectral map.
Predicted ¹H NMR Spectrum Analysis
The analysis of the proton NMR spectrum requires consideration of inductive effects from the fluorine and ammonium groups, the conformational rigidity of the cyclobutane ring, and through-bond J-coupling (both H-H and H-F).
Chemical Shift Regions (Predicted)
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Ammonium Protons (NH₃⁺): In aprotic solvents like DMSO-d₆, these protons are expected to appear as a broad singlet significantly downfield, typically in the δ 8.0 - 9.0 ppm range. Their chemical shift is highly influenced by hydrogen bonding with the solvent and the chloride counter-ion.[3][4] In a protic solvent like D₂O, these protons will exchange with the solvent and become invisible.
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Methine Proton (CHF): This proton is directly attached to the electronegative fluorine atom and will be significantly deshielded. It will also be split by the adjacent protons and, most diagnostically, by the fluorine atom. Its signal is predicted to be a complex multiplet centered around δ 4.5 - 5.5 ppm . The large geminal coupling to fluorine (²JHF) is a key identifier.
-
Methine Proton (CH-CH₂NH₃⁺): This proton is adjacent to the aminomethyl group and part of the cyclobutane ring. It will be found in the aliphatic region, likely between δ 2.5 - 3.5 ppm , as a complex multiplet.
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Aminomethyl Protons (CH₂NH₃⁺): These protons are adjacent to the positively charged nitrogen, which deshields them. They are expected to appear as a multiplet (or a doublet of doublets, depending on the conformation and coupling) around δ 3.0 - 3.5 ppm .
-
Cyclobutane Methylene Protons (CH₂): The remaining four protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns. They are expected in the range of δ 1.8 - 2.8 ppm .[5]
Key Coupling Constants (Predicted)
The true diagnostic power of NMR comes from analyzing the coupling constants.
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Fluorine-Proton Coupling (JHF):
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²JHF (geminal): The coupling between the fluorine and the proton on the same carbon (CHF) is typically large, in the range of 45 - 55 Hz .[2]
-
³JHF (vicinal): Coupling to protons on adjacent carbons depends on the dihedral angle. For a cyclobutane ring, this can vary, but values are generally in the range of 15 - 30 Hz for cis relationships and 5 - 15 Hz for trans relationships .[2]
-
-
Proton-Proton Coupling (JHH):
-
³JHH (vicinal): Vicinal couplings in cyclobutanes are conformation-dependent but typically range from 5 - 10 Hz .
-
⁴JHH (long-range): Four-bond couplings across the ring can be observed, particularly the "W" or "zig-zag" coupling, which can be up to 5 Hz.[5]
-
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is often simpler due to the absence of C-C coupling (at natural abundance) but is profoundly influenced by C-F coupling.
Chemical Shift Regions and C-F Coupling (Predicted)
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Carbon-Fluorine (C-F): The carbon directly bonded to fluorine will be significantly shifted downfield and will appear as a large doublet due to one-bond coupling with ¹⁹F. Expected chemical shift is δ 85 - 95 ppm , with a ¹JCF of 220 - 250 Hz .[1][2] This large coupling constant is a definitive signature for a C-F bond.
-
Carbon-Aminomethyl (C-CH₂NH₃⁺): This quaternary or methine carbon will be in the range of δ 35 - 45 ppm . It will exhibit a smaller two-bond coupling to fluorine (²JCF ≈ 15 - 25 Hz ).
-
Aminomethyl Carbon (CH₂NH₃⁺): This carbon is attached to the nitrogen and is expected around δ 40 - 50 ppm .
-
Cyclobutane Methylene Carbons (CH₂): The other two carbons in the ring will appear in the upfield region, δ 20 - 35 ppm .[6] They will also show smaller, long-range coupling to the fluorine atom (³JCF and ⁴JCF).
Data Presentation: Summary of Predicted NMR Data
The following tables summarize the predicted NMR assignments for 1-(2-Fluorocyclobutyl)methanamine hydrochloride.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| NH₃⁺ | 8.0 - 9.0 (in DMSO-d₆) | br s | N/A |
| CHF | 4.5 - 5.5 | dddd | ²JHF ≈ 45-55; ³JHH ≈ 5-10 |
| CH-CH₂NH₃⁺ | 2.5 - 3.5 | m | ³JHH ≈ 5-10 |
| CH₂NH₃⁺ | 3.0 - 3.5 | m | ²JHH ≈ 12-15; ³JHH ≈ 5-8 |
| Ring CH₂ | 1.8 - 2.8 | m | ²JHH ≈ 12-15; ³JHH ≈ 5-10; ³JHF, ⁴JHF ≈ 2-15 |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F) | Predicted Coupling Constant (JCF, Hz) |
|---|---|---|---|
| C HF | 85 - 95 | d | ¹JCF ≈ 220 - 250 |
| C -CH₂NH₃⁺ | 35 - 45 | d | ²JCF ≈ 15 - 25 |
| C H₂NH₃⁺ | 40 - 50 | t (or d) | ³JCF ≈ 5-10 |
| Ring C H₂ | 20 - 35 | d (or t) | ²JCF or ³JCF ≈ 5-20 |
Experimental Protocols
To acquire high-quality data and confirm the predicted assignments, a systematic approach is required.
Sample Preparation
-
Weigh 5-10 mg of 1-(2-Fluorocyclobutyl)methanamine hydrochloride directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as it will solubilize the hydrochloride salt and allow for the observation of the NH₃⁺ protons.[7] Alternatively, D₂O can be used, which will result in the exchange and disappearance of the NH₃⁺ signal, simplifying the spectrum.
-
Vortex the sample until the solid is completely dissolved.
NMR Data Acquisition Workflow
A series of 1D and 2D NMR experiments should be performed for complete structural assignment.
Caption: Structure of 1-(2-Fluorocyclobutyl)methanamine.
Conclusion
While an experimental spectrum for 1-(2-Fluorocyclobutyl)methanamine hydrochloride is not publicly documented, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be constructed from established principles and data from analogous compounds. Key predictive features include a significantly downfield methine proton (CHF) with a large geminal ²JHF coupling constant of ~50 Hz, and a carbon signal (C-F) appearing as a large doublet around δ 90 ppm with a ¹JCF of ~240 Hz. The ammonium protons are expected to be broad and downfield in aprotic solvents. The complexity of the aliphatic region necessitates 2D NMR experiments like COSY and HSQC for unambiguous assignment. This predictive guide serves as a valuable tool for any researcher working on the synthesis or analysis of this molecule, enabling faster and more confident structural verification.
References
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- ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds.
- Abraham, R. J., et al. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Modgraph.
- Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
- Doc Brown's Chemistry. (2026). ¹³C nmr spectrum of cyclobutane C₄H₈ analysis of chemical shifts ppm interpretation of C.
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- Abraham, R. J., et al. (2011). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.
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